molecular formula C9H13NO2 B562856 2-(2-Aminoethoxy)anisole-d3 CAS No. 1189881-28-4

2-(2-Aminoethoxy)anisole-d3

Cat. No.: B562856
CAS No.: 1189881-28-4
M. Wt: 170.226
InChI Key: CKJRKLKVCHMWLV-FIBGUPNXSA-N
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Description

2-(2-Aminoethoxy)anisole-d3 is a deuterated compound with the molecular formula C9H10D3NO2 and a molecular weight of 170.22. This compound is primarily used in scientific research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 2-(2-Aminoethoxy)anisole-d3 involves the reaction of 2-(2-Aminoethoxy)anisole with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the complete incorporation of deuterium .

Chemical Reactions Analysis

2-(2-Aminoethoxy)anisole-d3 undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Aminoethoxy)anisole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)anisole-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for more accurate tracing of biochemical pathways. The compound can bind to enzymes and receptors, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

2-(2-Aminoethoxy)anisole-d3 is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:

Properties

IUPAC Name

2-[2-(trideuteriomethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRKLKVCHMWLV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675580
Record name 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189881-28-4
Record name 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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